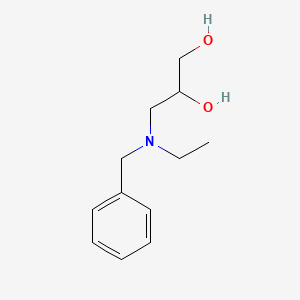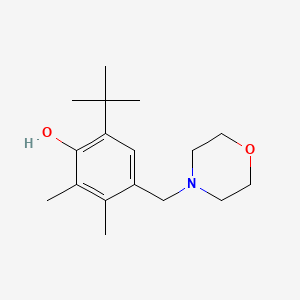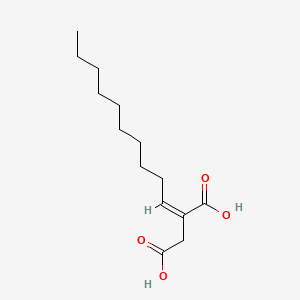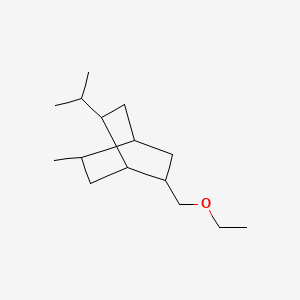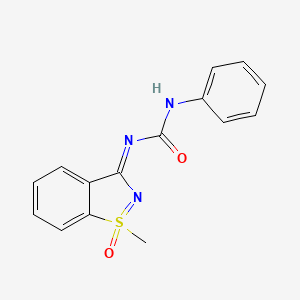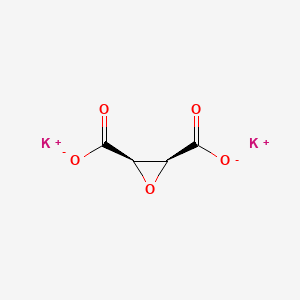
Potassium hydrogen cis-epoxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hydrogen cis-epoxysuccinate is a chemical compound with the molecular formula C4H2K2O5. It is a potassium salt derivative of cis-epoxysuccinic acid, which is an epoxide. This compound is of significant interest due to its role in various chemical and industrial processes, particularly in the production of enantiomerically pure tartaric acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium hydrogen cis-epoxysuccinate can be synthesized through the oxidation of maleic anhydride using hydrogen peroxide in the presence of a tungsten acid catalyst. This reaction produces cis-epoxysuccinic acid, which is then neutralized with potassium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions followed by neutralization processes. The use of biocatalysts, such as cis-epoxysuccinate hydrolases, has been explored to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Potassium hydrogen cis-epoxysuccinate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide in the presence of catalysts.
Substitution: Reactions with nucleophiles can lead to the formation of various substituted derivatives.
Major Products: The primary product of hydrolysis is L-(+)-tartaric acid, which has significant industrial and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Potassium hydrogen cis-epoxysuccinate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of enantiomerically pure compounds.
Biology: Studied for its role in enzymatic reactions involving epoxide hydrolases.
Medicine: Utilized in the production of pharmaceutical intermediates.
Industry: Employed in the large-scale production of tartaric acids, which are used in food, wine, and chemical industries
Mecanismo De Acción
The compound exerts its effects primarily through enzymatic hydrolysis catalyzed by cis-epoxysuccinate hydrolases. These enzymes facilitate the opening of the epoxide ring, converting potassium hydrogen cis-epoxysuccinate into tartaric acid. The catalytic mechanism involves key active-site residues that interact with the substrate, leading to the formation of the product .
Comparación Con Compuestos Similares
Cis-epoxysuccinic acid: The parent compound, which undergoes similar reactions.
Potassium hydrogen trans-epoxysuccinate: A geometric isomer with different reactivity.
Tartaric acids: The hydrolysis products of potassium hydrogen cis-epoxysuccinate.
Uniqueness: this compound is unique due to its specific reactivity with cis-epoxysuccinate hydrolases, leading to the production of enantiomerically pure tartaric acids. This specificity and the resulting high enantiomeric purity make it valuable in various industrial applications .
Propiedades
Número CAS |
63767-33-9 |
|---|---|
Fórmula molecular |
C4H2K2O5 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
dipotassium;(2S,3R)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C4H4O5.2K/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2+;; |
Clave InChI |
IONWUDUSGKXPMQ-BZMHZNRSSA-L |
SMILES isomérico |
[C@@H]1([C@H](O1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
SMILES canónico |
C1(C(O1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


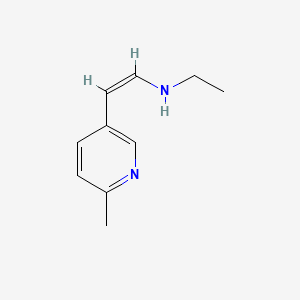
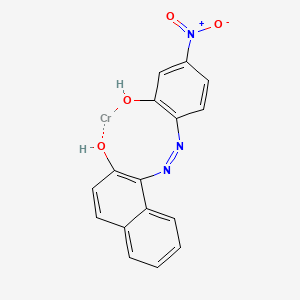
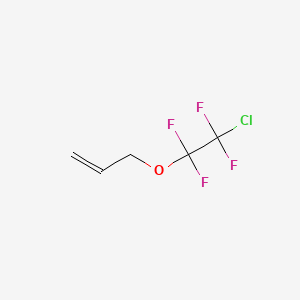
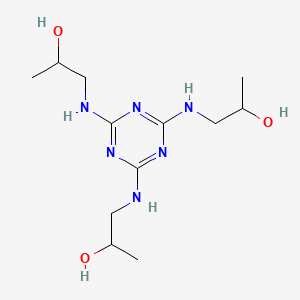
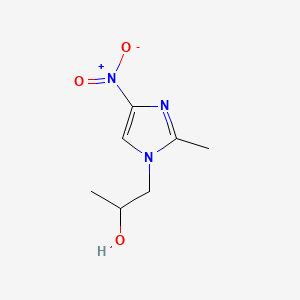


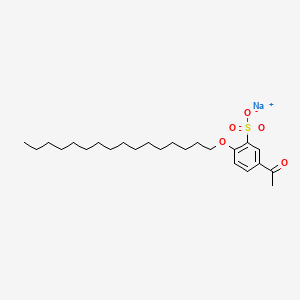
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
